

# Dimethoxanate: A Technical Guide on a Phenothiazine Class Cough Suppressant

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Dimethoxanate** is a centrally acting cough suppressant belonging to the phenothiazine class of drugs.[1] Historically marketed under trade names such as Cothera and Perlatos, it was utilized for the symptomatic relief of cough.[1] However, its approval for marketing in the United States was withdrawn by the Food and Drug Administration (FDA) in 1975 due to a lack of evidence for its efficacy.[1] This technical guide provides a comprehensive overview of **Dimethoxanate**, focusing on its mechanism of action, chemical properties, and the available, albeit limited, scientific data.

# **Chemical and Physical Properties**

**Dimethoxanate** is chemically known as 2-(2-dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate.[1] A summary of its key chemical and physical properties is presented in Table 1.



| Property          | Value                                                              | Reference |
|-------------------|--------------------------------------------------------------------|-----------|
| IUPAC Name        | 2-(2-<br>dimethylaminoethoxy)ethyl<br>phenothiazine-10-carboxylate | [1]       |
| Molecular Formula | C19H22N2O3S                                                        | [1]       |
| Molar Mass        | 358.46 g/mol                                                       | [1]       |
| CAS Number        | 477-93-0                                                           | [1]       |
| ATC Code          | R05DB28                                                            | [1]       |

## **Mechanism of Action**

**Dimethoxanate** exerts its antitussive effects through a dual mechanism, involving both central and peripheral pathways.[2] It is classified as a non-narcotic agent, and its mode of action is distinct from opioid-based cough suppressants as it does not interact with opioid receptors.[2]

#### **Central Action**

The primary mechanism of **Dimethoxanate** is its direct action on the medullary cough center in the brainstem.[2] This region of the central nervous system is responsible for coordinating the cough reflex. By modulating neuronal activity within this center, **Dimethoxanate** is thought to reduce the frequency and intensity of the cough reflex.[2] The precise receptor targets within the medullary cough center have not been fully elucidated.[2]

## **Peripheral Action**

In addition to its central effects, **Dimethoxanate** is believed to have a peripheral antitussive action. This likely involves the modulation of sensory nerve endings located in the respiratory tract, which reduces their sensitivity to irritants that can trigger a cough.[2]

## **Sigma-1 Receptor Binding**

**Dimethoxanate** has been shown to bind to the sigma-1 receptor with an IC50 of 41 nM.[1] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating calcium signaling and cellular stress



responses. The activation of sigma-1 receptors by agonists has been demonstrated to inhibit cough in preclinical models, suggesting a potential role for this interaction in the antitussive effect of **Dimethoxanate**.

# **Signaling Pathways**

The following diagrams illustrate the proposed signaling pathways involved in the cough reflex and the mechanism of action of **Dimethoxanate**.



Click to download full resolution via product page

Caption: Proposed mechanism of **Dimethoxanate** on the cough reflex pathway.





Click to download full resolution via product page

Caption: Postulated role of **Dimethoxanate** in Sigma-1 receptor signaling.

# **Pharmacokinetics and Toxicology**

Detailed quantitative data on the pharmacokinetics and toxicology of **Dimethoxanate** are scarce in the publicly available literature. The information that is available is summarized in a qualitative manner in the tables below.

Table 2: Summary of Pharmacokinetic Properties



| Parameter          | Description                                                                     | Reference |
|--------------------|---------------------------------------------------------------------------------|-----------|
| Absorption         | Readily absorbed after oral administration.                                     | [2]       |
| Metabolism         | Undergoes hepatic metabolism.                                                   | [2]       |
| Excretion          | Metabolites and the parent compound are primarily excreted via the renal route. | [2]       |
| Duration of Action | Sufficient to provide symptomatic relief with a manageable dosing schedule.     | [2]       |

Table 3: Summary of Toxicological Profile

| Parameter           | Description                                                                                             | Reference |
|---------------------|---------------------------------------------------------------------------------------------------------|-----------|
| General Safety      | Generally favorable safety profile with relatively mild and infrequent adverse effects.                 | [2]       |
| Common Side Effects | Dizziness, gastrointestinal discomfort, and mild sedation.                                              | [2]       |
| Dependence          | Non-narcotic with no interaction with opioid receptors, thus avoiding the risk of dependence and abuse. | [2]       |

# **Synthesis**

The synthesis of **Dimethoxanate** involves a two-step process starting from phenothiazine.[1]





Click to download full resolution via product page

Caption: Synthesis pathway of **Dimethoxanate**.

# **Experimental Protocols**

Specific and detailed experimental protocols from the clinical trials of **Dimethoxanate** are not readily available, which is consistent with the era of its development and subsequent withdrawal. However, a general methodology for the clinical evaluation of antitussive agents during that period can be described.

A General Protocol for Evaluating Antitussive Efficacy in the Mid-20th Century:

This protocol is a generalized representation and not specific to **Dimethoxanate** trials.

- · Patient Selection:
  - Inclusion of adult patients with a persistent cough due to specific etiologies (e.g., chronic bronchitis, upper respiratory tract infections).
  - Exclusion criteria would typically involve other confounding respiratory conditions or contraindications to the study medication.
- Study Design:
  - Often a double-blind, placebo-controlled, crossover design was employed to minimize bias.
  - Patients would receive the active drug (Dimethoxanate) and a placebo for a defined period, with a washout period in between.
- Dosage and Administration:
  - The drug would be administered orally at specified doses and intervals.
- Efficacy Assessment:







- Subjective Measures: Patients would record the frequency and severity of their cough in a diary using a rating scale (e.g., 0 for no cough to 4 for severe, persistent cough).
- Objective Measures (less common and technologically limited at the time): Attempts at
  objective measurement might have included physician observation and recording of cough
  frequency during clinic visits. Modern objective cough counting technologies were not
  available.

#### Safety Assessment:

- Recording of any adverse events reported by the patients or observed by the investigators.
- Basic laboratory tests might have been conducted before and after treatment periods.

#### Statistical Analysis:

 Comparison of the subjective cough scores between the active treatment and placebo periods to determine statistical significance.





Click to download full resolution via product page

Caption: Generalized workflow for a crossover clinical trial of an antitussive agent.



#### Conclusion

Dimethoxanate is a phenothiazine-class cough suppressant with a central and peripheral mechanism of action. Its interaction with the sigma-1 receptor presents an interesting area for further research into non-opioid antitussive pathways. However, the historical withdrawal of Dimethoxanate from the US market due to a lack of demonstrated efficacy, coupled with a scarcity of robust quantitative clinical data, underscores the challenges in its clinical development. This technical guide consolidates the available knowledge on Dimethoxanate, providing a foundation for researchers and drug development professionals interested in the history and pharmacology of antitussive agents. The limitations in the available data highlight the evolution of clinical trial standards and the importance of rigorous, quantitative evidence in modern drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Antitussive Drugs—Past, Present, and Future PMC [pmc.ncbi.nlm.nih.gov]
- 2. oral ld50 values: Topics by Science.gov [science.gov]
- To cite this document: BenchChem. [Dimethoxanate: A Technical Guide on a Phenothiazine Class Cough Suppressant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203018#dimethoxanate-as-a-phenothiazine-class-cough-suppressant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com